molecular formula C16H18N2O4 B2762775 1-Tert-butyl 2-methyl 5-(pyridin-2-yl)-1h-pyrrole-1,2-dicarboxylate CAS No. 2108555-20-8

1-Tert-butyl 2-methyl 5-(pyridin-2-yl)-1h-pyrrole-1,2-dicarboxylate

Cat. No.: B2762775
CAS No.: 2108555-20-8
M. Wt: 302.33
InChI Key: OJTCCQMDGRWHDE-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 5-(pyridin-2-yl)-1h-pyrrole-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a pyridine moiety and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 2-methyl 5-(pyridin-2-yl)-1h-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 5-(pyridin-2-yl)-1h-pyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

1-Tert-butyl 2-methyl 5-(pyridin-2-yl)-1h-pyrrole-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Tert-butyl 2-methyl 5-(pyridin-2-yl)-1h-pyrrole-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the compound’s structure and the functional groups present. The exact mechanism can vary based on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl 2-methyl 5-(pyridin-2-yl)-1h-pyrrole-1,2-dicarboxylate is unique due to its specific ester groups and the combination of pyrrole and pyridine rings. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-pyridin-2-ylpyrrole-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-16(2,3)22-15(20)18-12(11-7-5-6-10-17-11)8-9-13(18)14(19)21-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTCCQMDGRWHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC=C1C(=O)OC)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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